![molecular formula C18H18F3NO3 B13718576 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves multiple steps:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and aryl boronic acids.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step may involve etherification reactions using tetrahydro-2H-pyran-4-ol.
Introduction of the Trifluoromethoxy Group: This can be done using trifluoromethoxy reagents under specific conditions.
Amination: The final step involves introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-amine: Similar biphenyl core with a methoxy group instead of trifluoromethoxy.
4’-Hydroxy-[1,1’-biphenyl]-4-amine: Similar biphenyl core with a hydroxy group.
4’-Chloro-[1,1’-biphenyl]-4-amine: Similar biphenyl core with a chloro group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl and trifluoromethoxy groups makes 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine unique. These groups can impart distinct chemical and physical properties, such as increased lipophilicity or altered electronic effects, which may enhance its performance in specific applications.
Eigenschaften
Molekularformel |
C18H18F3NO3 |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-(oxan-4-yloxy)-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-15-4-1-12(2-5-15)13-3-6-16(22)17(11-13)24-14-7-9-23-10-8-14/h1-6,11,14H,7-10,22H2 |
InChI-Schlüssel |
LVGPKWBHDQFBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



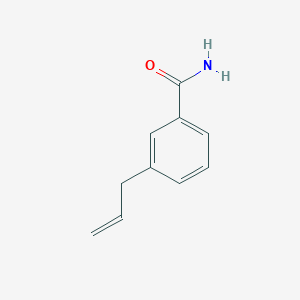
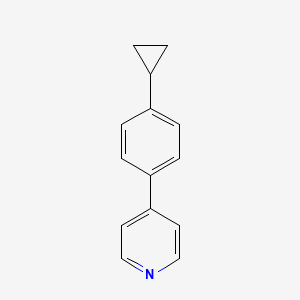

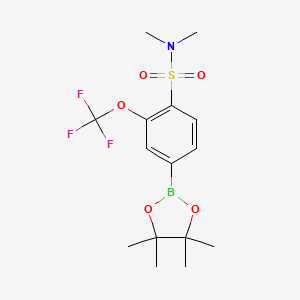

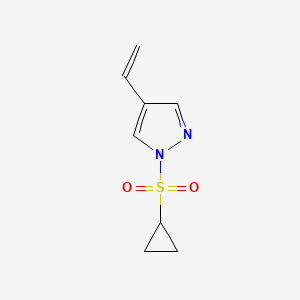
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
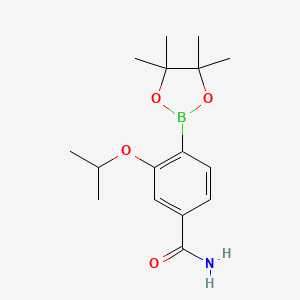
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
